molecular formula C13H14N2O3 B064129 2-(Benzyloxy)-4,6-dimethoxypyrimidine CAS No. 172898-76-9

2-(Benzyloxy)-4,6-dimethoxypyrimidine

Cat. No.: B064129
CAS No.: 172898-76-9
M. Wt: 246.26 g/mol
InChI Key: NPVXJBKJPAEDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4,6-dimethoxypyrimidine (CAS 172898-76-9) is a high-purity chemical intermediate designed for research applications. This compound features a benzyloxy group and two methoxy substituents on its pyrimidine core, a structure recognized for its significant value in advanced chemical synthesis. Its molecular framework is particularly relevant in crystal engineering and the development of supramolecular assemblies, where it can form multi-component aggregates through hydrogen bonding and other non-covalent interactions . Pyrimidine derivatives bearing alkoxy groups are of considerable interest in medicinal chemistry. Research into similar dimethoxypyrimidine compounds has explored their potential as multifunctional antioxidants, investigating their capacity to act as free radical scavengers for potential application in age-related diseases . Furthermore, certain 2,4-dimethoxypyrimidine derivatives have been identified in patent literature as possessing biological activity, specifically for the potential treatment of autoimmune diseases, highlighting the therapeutic relevance of this chemical class . This reagent serves as a versatile building block for the synthesis of more complex molecules in pharmaceutical development and materials science. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

172898-76-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4,6-dimethoxy-2-phenylmethoxypyrimidine

InChI

InChI=1S/C13H14N2O3/c1-16-11-8-12(17-2)15-13(14-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

NPVXJBKJPAEDDT-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC

Synonyms

Pyrimidine, 4,6-dimethoxy-2-(phenylmethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine derivatives with substituents at the 2-, 4-, and 6-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Key Applications Biological Activity (IC₅₀ or EC₅₀) Key References
2-(Benzyloxy)-4,6-dimethoxypyrimidine 2-benzyloxy, 4,6-dimethoxy Herbicides, antitrypanosomal agents Not explicitly reported
4,6-Dimethoxypyrimidine 4,6-dimethoxy Herbicidal scaffolds, coordination chemistry Herbicidal activity (variable)
2-Amino-4,6-dimethoxypyrimidine 2-amino, 4,6-dimethoxy Antitrypanosomal agents IC₅₀: 44.0 μM (Trypanosoma brucei)
6-Chloro-2,4-dimethoxypyrimidine 6-chloro, 2,4-dimethoxy NQR studies, structural analysis N/A
5-(Benzyloxy)-4-chloropyrimidine 5-benzyloxy, 4-chloro Synthetic intermediate N/A
2,4-Dichloro-5-methoxypyrimidine 2,4-dichloro, 5-methoxy Antifungal/antibacterial precursors N/A

Physicochemical Properties

  • Lipophilicity: The benzyloxy group in this compound enhances membrane permeability compared to hydroxyl or amino analogs .
  • Symmetry and Crystallinity : 4,6-Dimethoxypyrimidine’s mirror-plane symmetry enables equivalent coordination layers in clathrate complexes, unlike asymmetric analogs like 4-methoxypyrimidine .

Key Research Findings

  • Herbicidal Hybrids : Pyrimidine–N-heterocycle hybrids containing 4,6-dimethoxypyrimidine show promise as next-generation herbicides, with activity dependent on substituent diversity .
  • Structure-Activity Relationships (SAR): Methoxy groups at 4,6-positions enhance antitrypanosomal activity, while methyl groups reduce potency .
  • Steric Limitations: The 4,6-dimethoxy substitution prevents coordination in Fe–Ag/Au complexes, limiting its utility in spin-crossover materials compared to mono-methoxy analogs .

Preparation Methods

Reaction Mechanism and Protocol

The most widely documented method involves substituting the chlorine atom at position 2 of 2-chloro-4,6-dimethoxypyrimidine with a benzyloxy group. This SNAr (nucleophilic aromatic substitution) reaction proceeds under basic conditions, typically using sodium hydride (NaH) to deprotonate benzyl alcohol, generating a benzyloxide ion that attacks the electron-deficient pyrimidine ring.

Procedure :

  • Reactants :

    • 2-Chloro-4,6-dimethoxypyrimidine (1 equiv)

    • Benzyl alcohol (1.2 equiv)

    • Sodium hydride (1.5 equiv, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF) as solvent.

  • Steps :

    • Dissolve 2-chloro-4,6-dimethoxypyrimidine and benzyl alcohol in anhydrous DMF under inert atmosphere.

    • Cool the mixture to 0–5°C (ice bath) and slowly add NaH to avoid exothermic runaway.

    • Stir the reaction at room temperature for 1–2 hours.

    • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

  • Solvent : DMF’s high polarity stabilizes the transition state, accelerating substitution.

  • Temperature : Initial cooling mitigates side reactions (e.g., over-alkylation).

  • Base : NaH ensures complete deprotonation of benzyl alcohol, critical for high conversion.

Table 1: Optimized Reaction Conditions for Direct Alkoxylation

ParameterValue/RangeRole
SolventDMFPolar aprotic, enhances reactivity
Temperature0°C → room temperatureControls exothermicity
Molar Ratio (Py:PhCH2OH:NaH)1:1.2:1.5Ensures complete substitution
Reaction Time1–2 hoursBalances conversion vs. side reactions

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine Precursor

Three-Step Process from Malononitrile

The precursor 2-chloro-4,6-dimethoxypyrimidine is synthesized via:

  • Salt Formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylenediimine dihydrochloride.

  • Cyanamide Reaction : Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propeneimine.

  • Condensation : Cyclization with HCl gas in the presence of a catalyst produces the chlorinated pyrimidine.

Example :

  • Yield : 97.5 parts from 173 parts intermediate (56% overall).

  • Purity : >99% (melting point 103–104°C).

Dichloropyrimidine Methoxylation

An alternative route methoxylates 4,6-dichloropyrimidine using sodium methoxide (NaOMe) in methanol at 65°C for 24 hours.

Key Insight :

  • Selective substitution at positions 4 and 6 occurs first due to steric and electronic factors, leaving position 2 reactive for subsequent benzyloxylation.

Alternative Pathways and Modifications

Sequential Functionalization of Dihydroxypyrimidines

Industrial Scalability and Green Chemistry

Solvent and Catalyst Innovations

Patent CN1467206A highlights the use of composite solvents (e.g., DMF/cyclohexane mixtures) to improve yields (>99%) and reduce reaction times.

Comparative Analysis of Methods

Table 2: Method Efficiency and Practicality

MethodYieldPurityScalabilityComplexity
Direct Alkoxylation~75%*>95%HighModerate
Three-Step Precursor56%>99%MediumHigh
Dichloride RouteNot reported95%LowLow

*Estimated based on analogous reactions.

Q & A

Q. 1.1. What are the key synthetic pathways for 2-(Benzyloxy)-4,6-dimethoxypyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or etherification. For example, benzyloxy groups can be introduced via alkylation of 4,6-dimethoxy-2-hydroxypyrimidine using benzyl bromide under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Yield optimization requires precise stoichiometric ratios (1:1.2 pyrimidine:benzyl bromide) and inert atmospheres to prevent oxidation. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by ~15–20% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. 1.2. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include benzyl aromatic protons (δ 7.3–7.5 ppm) and pyrimidine methoxy groups (δ 3.8–4.0 ppm).
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 277.1 for C₁₃H₁₄N₂O₃).
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regioselectivity, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. 2.1. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The benzyloxy group’s electron-withdrawing nature lowers the LUMO energy at C-2, favoring palladium-catalyzed coupling at this position. Solvent effects (DMF vs. THF) are simulated using the SMD model to optimize reaction kinetics .

Q. 2.2. How can contradictions in reported spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and excludes adducts.
  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to distinguish regioisomers.
  • Cross-validation with crystallographic data : Compare experimental bond lengths/angles with X-ray structures of related compounds .

Q. 2.3. What role does this compound play in kinase inhibitor design?

The pyrimidine core serves as a ATP-binding site mimic. The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted inhibitors. Structure-activity relationship (SAR) studies show that substituting the methoxy groups with halogens (e.g., Cl) increases inhibitory potency against EGFR by ~30% .

Q. 2.4. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?

  • Acidic conditions : Protonation at N-1 destabilizes the ring, leading to hydrolysis of methoxy groups (t₁/₂ ~2 h in 1M HCl).
  • Basic conditions : Stable in pH <10, but strong bases (e.g., NaOH) cleave the benzyl ether via SN2 mechanisms.
    Mitigation : Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) during functionalization .

Methodological Challenges and Solutions

Q. 3.1. What strategies improve regioselectivity in derivatizing the pyrimidine ring?

  • Directed ortho-metalation : Use of directing groups (e.g., dimethylamino) at C-4 enables selective functionalization.
  • Protecting group chemistry : Temporary protection of the benzyloxy moiety with TMSCl prevents unwanted side reactions during halogenation .

Q. 3.2. How are batch-to-batch purity variations addressed in catalytic applications?

  • Quality control : Implement UPLC-MS (95% ACN/water, 0.1% formic acid) to detect trace impurities (<0.5%).
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity, critical for reproducibility in catalysis .

Emerging Research Directions

Q. 4.1. Can this compound serve as a photoaffinity label for studying enzyme-ligand interactions?

Yes, incorporation of a diazirine group at the benzyl position enables UV-induced crosslinking with target proteins. Subsequent LC-MS/MS identifies binding pockets, as validated in proteasome inhibitor studies .

Q. 4.2. What advancements in flow chemistry apply to its large-scale functionalization?

Continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce reaction times from hours to minutes. For example, hydrogenolysis of the benzyl group achieves >90% conversion at 50°C and 10 bar H₂ .

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